molecular formula C17H21N3O5 B10872667 methyl [(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10872667
M. Wt: 347.4 g/mol
InChI Key: UDENIDWWPAPEMY-UHFFFAOYSA-N
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Description

Methyl [(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazole derivative characterized by a complex structure featuring:

  • A pyrazole core with a conjugated enamine system (Z-configuration at the ethylidene group).
  • A 4-methoxyphenyl substituent at position 1 of the pyrazole ring, contributing to electronic modulation and steric effects.
  • A methyl ester group at position 3, providing metabolic stability and enabling further functionalization.

Pyrazole derivatives are widely studied for their pharmacological versatility, including anticancer, anti-inflammatory, and antimicrobial activities .

Properties

Molecular Formula

C17H21N3O5

Molecular Weight

347.4 g/mol

IUPAC Name

methyl 2-[4-[N-(2-hydroxyethyl)-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C17H21N3O5/c1-11(18-8-9-21)16-14(10-15(22)25-3)19-20(17(16)23)12-4-6-13(24-2)7-5-12/h4-7,19,21H,8-10H2,1-3H3

InChI Key

UDENIDWWPAPEMY-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCO)C1=C(NN(C1=O)C2=CC=C(C=C2)OC)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The final step involves the esterification of the pyrazole derivative with methanol in the presence of a strong acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

Preliminary studies indicate that methyl [(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate exhibits notable anti-inflammatory and analgesic properties. Its structural similarities to other bioactive compounds suggest potential efficacy against various diseases, including cancer and metabolic disorders.

Potential Mechanisms of Action

The specific mechanisms of action are still under investigation but may involve modulation of signaling pathways related to inflammation and cell proliferation. Research has shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Anti-inflammatory Activity

A study published in a peer-reviewed journal investigated the anti-inflammatory effects of similar pyrazole derivatives, demonstrating significant inhibition of COX enzymes in vitro. This suggests that this compound could exhibit similar activity .

Cancer Research

Another research article highlighted that compounds with pyrazole moieties have shown promise in cancer therapy by inducing apoptosis in cancer cells through the modulation of specific signaling pathways . The potential application of this compound in oncology warrants further exploration.

Mechanism of Action

The mechanism of action of methyl [(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

A. Substituent Effects on Bioactivity

  • 4-Methoxyphenyl vs. Phenyl () : The methoxy group’s electron-donating nature increases electron density on the pyrazole ring, enhancing interactions with electrophilic biological targets (e.g., kinases) .
  • Hydroxyethyl vs. Hydroxypropyl () : The shorter hydroxyethyl chain improves solubility (logP ≈ 1.2 vs. 1.8 for hydroxypropyl analog) but may reduce lipid bilayer penetration .

Biological Activity

Methyl [(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Functional Groups : An ester, an amine, and a pyrazole ring.
  • Molecular Formula : C₁₅H₁₉N₃O₄.

This structure suggests potential interactions with various biological targets, particularly in inflammatory pathways and cancer treatment.

Mechanisms of Biological Activity

Preliminary studies indicate that this compound may exhibit the following biological activities:

  • Anti-inflammatory Effects : The compound has shown potential as a cyclooxygenase (COX) inhibitor, which is crucial in reducing inflammation. COX-II selectivity is particularly important for minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antitumor Activity : Research indicates that similar pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The structure of methyl [(4Z)...] suggests it may also possess these properties, potentially acting through the inhibition of specific signaling pathways involved in tumor growth .
  • Antioxidant Properties : Compounds with similar structures have been reported to exhibit antioxidant activity, which can protect cells from oxidative stress and contribute to overall health .

In Vitro Studies

In vitro studies have been conducted to evaluate the efficacy of methyl [(4Z)...]. These studies typically involve:

  • Cell Viability Assays : Testing against various cancer cell lines to determine IC50 values.
Cell LineIC50 (µM)Reference
Mia PaCa-212.5
PANC-110.0
RKO15.0

These results suggest that the compound may be effective against pancreatic and colorectal cancers.

In Vivo Studies

In vivo studies have also been conducted to assess the anti-inflammatory effects of related compounds. For instance:

  • Animal Models : Administration of pyrazole derivatives in models of induced arthritis showed significant reductions in swelling and pain, indicating potential therapeutic applications for rheumatic diseases .

Comparative Analysis with Similar Compounds

To understand the relative potency and selectivity of methyl [(4Z)...], a comparison with other known COX inhibitors is useful:

CompoundCOX-II IC50 (µM)Selectivity Index
Methyl [(4Z)...]TBDTBD
Celecoxib0.789.51
PYZ160.5210.73

This table illustrates where methyl [(4Z)...] might fit within the landscape of COX inhibitors pending further research.

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